molecular formula C25H23ClN2 B10916275 4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10916275
M. Wt: 386.9 g/mol
InChI Key: KUXWNSXBAHMRHP-UHFFFAOYSA-N
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Description

4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 3,5-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Dechlorinated products, reduced functional groups

    Substitution: Amino or thiol-substituted pyrazoles

Scientific Research Applications

4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylphenylpyrazole
  • 1-(2-methylbenzyl)-3,5-diphenylpyrazole
  • 3,5-bis(3-methylphenyl)-1H-pyrazole

Uniqueness

4-chloro-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the combination of its chloro, methylbenzyl, and methylphenyl groups. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its versatility and potential utility.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-8-6-12-20(14-17)24-23(26)25(21-13-7-9-18(2)15-21)28(27-24)16-22-11-5-4-10-19(22)3/h4-15H,16H2,1-3H3

InChI Key

KUXWNSXBAHMRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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